![molecular formula C8H8N4O2S B14121809 [(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid](/img/structure/B14121809.png)
[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid is a heterocyclic compound that features a triazolopyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method yields the intermediate 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, which can then be further functionalized to introduce the sulfanylacetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of supercritical carbon dioxide as a green solvent and the application of catalytic amounts of ZnCl2 suggest that scalable and environmentally friendly methods could be developed.
化学反应分析
Types of Reactions
[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyrimidine core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid has several scientific research applications:
作用机制
The mechanism of action of [(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to HIV TAR RNA, thereby inhibiting the replication of the virus . The compound’s triazolopyrimidine core is crucial for its binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol: Similar core structure but lacks the sulfanylacetic acid moiety.
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Another derivative with a similar core but different functional groups.
Uniqueness
[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid is unique due to the presence of the sulfanylacetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C8H8N4O2S |
|---|---|
分子量 |
224.24 g/mol |
IUPAC 名称 |
2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C8H8N4O2S/c1-5-2-6(15-3-7(13)14)12-8(11-5)9-4-10-12/h2,4H,3H2,1H3,(H,13,14) |
InChI 键 |
KFWBEANIGWFYFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=NC=NN2C(=C1)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


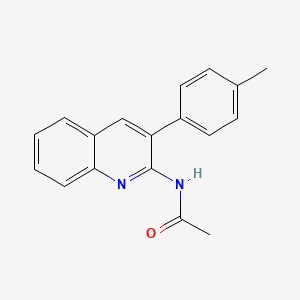
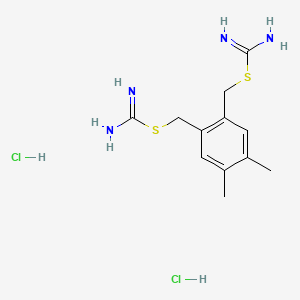
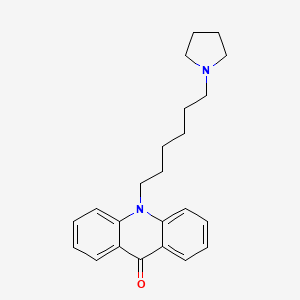
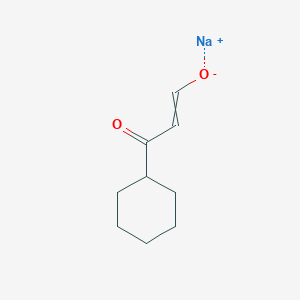
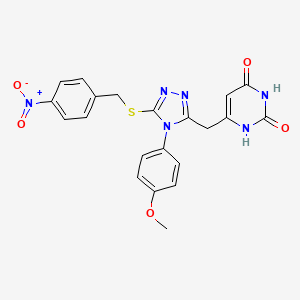
![N-((1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl)-2-fluoro-N-propylbenzamide](/img/structure/B14121751.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14121759.png)
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14121773.png)
![9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14121778.png)
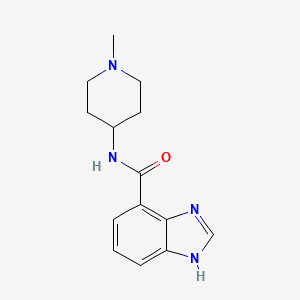
![2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole](/img/structure/B14121788.png)



